molecular formula C19H23N3O8 B13850251 Lenalidomide N(imido)-Glucoside

Lenalidomide N(imido)-Glucoside

Cat. No.: B13850251
M. Wt: 421.4 g/mol
InChI Key: XFTPOISUOIGQAU-HUZNVNABSA-N
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Description

Lenalidomide N(imido)-Glucoside is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the N(imido)-Glucoside moiety aims to enhance its pharmacological properties and potentially reduce side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide N(imido)-Glucoside typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction forms the nitro precursor, which is then reduced to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and bases such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3) at temperatures around 55°C .

Industrial Production Methods: Industrial production of this compound involves scalable and green processes. These methods focus on efficient reduction of the nitro group without the use of platinum group metals, ensuring a more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions: Lenalidomide N(imido)-Glucoside undergoes various chemical reactions, including:

    Reduction: Typically involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in the precursor forms the amine derivative, which is a key intermediate in the synthesis of this compound .

Scientific Research Applications

Lenalidomide N(imido)-Glucoside has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the effects of glucoside modification on the pharmacological properties of lenalidomide.

    Biology: Investigated for its potential to modulate immune responses and its effects on various cell lines.

    Medicine: Explored for its therapeutic potential in treating hematological malignancies and other diseases.

    Industry: Utilized in the development of new drug formulations and delivery systems

Mechanism of Action

Lenalidomide N(imido)-Glucoside exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Uniqueness: Lenalidomide N(imido)-Glucoside is unique due to the addition of the glucoside moiety, which may enhance its pharmacokinetic properties and reduce side effects compared to its parent compounds .

Properties

Molecular Formula

C19H23N3O8

Molecular Weight

421.4 g/mol

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H23N3O8/c20-10-3-1-2-8-9(10)6-21(17(8)28)11-4-5-13(24)22(18(11)29)19-16(27)15(26)14(25)12(7-23)30-19/h1-3,11-12,14-16,19,23,25-27H,4-7,20H2/t11?,12-,14-,15+,16-,19-/m1/s1

InChI Key

XFTPOISUOIGQAU-HUZNVNABSA-N

Isomeric SMILES

C1CC(=O)N(C(=O)C1N2CC3=C(C2=O)C=CC=C3N)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1CC(=O)N(C(=O)C1N2CC3=C(C2=O)C=CC=C3N)C4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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